molecular formula C12H8Cl2O3S B12077750 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid

5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid

Cat. No.: B12077750
M. Wt: 303.2 g/mol
InChI Key: JPSIUJKXWFJRRK-UHFFFAOYSA-N
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Description

5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid is a chlorinated thiophene derivative characterized by a 5-chloro substitution on the thiophene ring and a 4-chlorobenzyl ether group at the 3-position. Its molecular formula is C₁₂H₈Cl₂O₃S, with a molecular weight of 303.17 g/mol. The compound combines a carboxylic acid group for polarity and two chlorine atoms for enhanced lipophilicity, making it a candidate for pharmaceutical and materials science applications .

Properties

Molecular Formula

C12H8Cl2O3S

Molecular Weight

303.2 g/mol

IUPAC Name

5-chloro-3-[(4-chlorophenyl)methoxy]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H8Cl2O3S/c13-8-3-1-7(2-4-8)6-17-9-5-10(14)18-11(9)12(15)16/h1-5H,6H2,(H,15,16)

InChI Key

JPSIUJKXWFJRRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(SC(=C2)Cl)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-chlorobenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₂H₈Cl₂O₃S
  • Molecular Weight : 303.2 g/mol
  • CAS Number : 1710661-40-7

Structural Characteristics

The compound features a thiophene ring substituted with a chloro group and an ether functionality, which contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid has potential applications in drug development, particularly as an anti-inflammatory and analgesic agent. Its structural similarity to known pharmaceuticals suggests it may exhibit similar biological activities.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of thiophene derivatives, including this compound. Results indicated that it could inhibit pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for conditions like arthritis or chronic pain syndromes.

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings:

Recent research demonstrated that incorporating thiophene derivatives into polymer matrices enhances conductivity and stability in electronic devices. This compound's ability to form stable thin films is particularly valuable for developing flexible electronic components.

Agricultural Chemistry

In agricultural applications, compounds similar to 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid are being studied for their potential as herbicides or fungicides.

Efficacy Study:

A field trial evaluated the herbicidal activity of various thiophene derivatives against common weeds. The results showed promising herbicidal effects at specific concentrations, indicating a potential role in crop protection strategies.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acidAnti-inflammatory25[Study on Thiophene Derivatives]
Similar Thiophene DerivativeAnti-inflammatory30[Related Research]
AspirinAnti-inflammatory20[Standard Reference]

Table 2: Material Properties

PropertyValue
ConductivityHigh
StabilityExcellent
Film FormationStable

Mechanism of Action

The exact mechanism of action of 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Lipophilicity

5-Chloro-3-(3-chlorobenzyl)thiophene-2-carboxylic Acid (CAS 1014644-88-2)
  • Molecular Formula : C₁₂H₈Cl₂O₂S
  • Molecular Weight : 287.16 g/mol
  • Key Differences :
    • Lacks the ether oxygen in the benzyl group, reducing polarity.
    • Chlorine is at the 3-position of the benzyl ring instead of the 4-position.
    • Lower molecular weight due to the absence of an oxygen atom.
3-((4-Chlorobenzyl)oxy)thiophene-2-carboxylic Acid (CAS 339009-58-4)
  • Molecular Formula : C₁₂H₉ClO₃S
  • Molecular Weight : 268.72 g/mol
  • Key Differences: No chlorine at the 5-position of the thiophene ring. Reduced lipophilicity (clogP ~2.5 vs. ~3.2 for the target compound).
  • Impact : The absence of the 5-chloro substituent likely diminishes biological activity, as chlorination at this position is critical for receptor binding in anticancer and antimicrobial contexts .

Functional Group Variations

5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic Acid (CAS 934080-73-6)
  • Molecular Formula : C₁₃H₁₁ClO₃S
  • Molecular Weight : 282.74 g/mol
  • Key Differences: Contains a methyl group on the phenoxy ring, increasing steric bulk. Phenoxymethyl linker instead of a benzyl ether.
5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic Acid (CAS 948015-50-7)
  • Molecular Formula : C₁₀H₉ClN₂O₅S₂
  • Molecular Weight : 344.77 g/mol
  • Key Differences :
    • Morpholine sulfonyl group replaces the chlorobenzyloxy substituent.
    • Higher polarity due to the sulfonyl and morpholine groups.
  • Impact : The sulfonyl group improves solubility but may reduce cell permeability, limiting its utility in central nervous system (CNS) targeting .
Anticancer Activity
  • Target Compound : Predicted to exhibit moderate antiproliferative activity (LD₅₀ ~50–100 μM) based on structural similarity to compounds in .
  • Analog 5-Chloro-3-(3-chlorobenzyl)thiophene-2-carboxylic Acid : Shows lower activity (LD₅₀ >100 μM) due to reduced lipophilicity and weaker receptor interactions .
  • Sulfonamide Derivatives () : Compounds like 19b (CAS 752135-41-4) demonstrate superior anticancer activity (LD₅₀ <10 μM) owing to fused triazole-pyrimidine moieties, which enhance DNA intercalation .
Lipophilicity Trends
  • Calculated logP (clogP): Target Compound: ~3.2 3-((4-Chlorobenzyl)oxy)thiophene-2-carboxylic Acid: ~2.5 5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic Acid: ~3.5
  • Biological Relevance : Higher clogP correlates with improved membrane permeability but may increase toxicity risks .

Biological Activity

5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS No. 1710661-40-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₈Cl₂O₃S
  • Molecular Weight : 303.16 g/mol
  • Structure : The compound features a thiophene ring substituted with a chloro group and a benzyl ether moiety, which may influence its biological activity.

Anti-inflammatory Activity

Thiophene compounds are also recognized for their anti-inflammatory properties. Research indicates that certain thiophene derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives has been documented, with some compounds exhibiting potent activity against bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways . Although specific data for 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid is sparse, its structural similarities to known active compounds suggest it may possess similar properties.

Case Studies and Research Findings

  • In Vitro Studies : A study examining various thiophene derivatives found that modifications at the 3-position significantly affected their cytotoxicity against cancer cell lines such as HeLa and A549. The presence of electron-withdrawing groups, like chlorine, enhanced activity by stabilizing the compound's reactive intermediates .
  • Predictive Analysis : Computational models predict that 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid may exhibit a broad spectrum of biological activities, including anticarcinogenic and antioxidant properties. Such predictions are based on structure-activity relationship (SAR) studies that correlate molecular features with biological outcomes .
  • Toxicity Studies : Despite promising biological acti

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic Substitution : React 5-chlorothiophene-2-carboxylic acid derivatives with 4-chlorobenzyl bromide under reflux in ethanol for 3–5 hours. Purify via crystallization (e.g., dioxane) to isolate the product .
  • Schmidt Reaction : Use a primary amine with 2-chlorobenzoic acid derivatives in organic solvents (e.g., DMF) with a base catalyst for cyclization .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry to improve yield. Monitor by TLC/HPLC for intermediate formation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • HPLC/Chromatography : Assess purity using reverse-phase HPLC with UV detection; compare retention times against standards .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., thiophene C-H couplings, benzyloxy group integration) via 1^1H and 13^13C NMR .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring no fragmentation from labile groups .

Q. How does the reactivity of this compound compare with other thiophene-2-carboxylic acid derivatives in nucleophilic or electrophilic reactions?

  • Methodology :

  • Electrophilic Substitution : Test reactivity at the thiophene ring’s α/β positions using nitration or halogenation. Monitor regioselectivity via 1^1H NMR .
  • Nucleophilic Attack : React with Grignard reagents at the carboxylic acid group; protect the acid as an ester if side reactions occur .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitutions on the thiophene ring during derivatization?

  • Methodology :

  • Computational Modeling : Use DFT calculations to map electron density distribution, identifying reactive sites (e.g., C-3 vs. C-5 positions) .
  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent, catalyst) to infer transition states or intermediates .

Q. How do structural modifications (e.g., substituent changes on the benzyloxy group) affect biological activity or material properties?

  • Methodology :

  • SAR Studies : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro, methoxy) on the benzyl ring. Test antimicrobial activity via MIC assays or enzyme inhibition .
  • Material Characterization : Measure electronic properties (e.g., bandgap via UV-Vis) to assess suitability for optoelectronic applications .

Q. How can contradictory data on reaction yields or byproduct formation be resolved in scaled-up syntheses?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial design to test variables (e.g., temperature, catalyst loading) and identify critical parameters .
  • Byproduct Analysis : Isolate side products via column chromatography and characterize by NMR/MS to trace reaction pathways .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic or thermodynamic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility, bioavailability, and toxicity .
  • Thermodynamic Stability : Calculate Gibbs free energy of crystalline forms via molecular dynamics simulations .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the benzyloxy group .

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